2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-9-10-17(12-19(14)23)24-20(26)13-25-16(3)11-15(2)21(22(25)27)30(28,29)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGZFYFGDSHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfuric acid or chlorosulfonic acid.
Synthesis of the dihydropyridinone moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzenesulfonyl and dihydropyridinone intermediates with the chloro-methylphenylacetamide group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The dihydropyridinone moiety can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chloro-methylphenylacetamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(3-Chloro-4-Methoxyphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}Acetamide
Structural Differences :
- Core Heterocycle : Replaces the benzenesulfonyl group with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl substituent.
- Acetamide Side Chain : Substitutes the 3-chloro-4-methylphenyl group with a 3-chloro-4-methoxyphenyl group.
Hypothesized Property Differences :
- Metabolic Stability : The 1,2,4-oxadiazole ring may confer resistance to enzymatic degradation compared to the benzenesulfonyl group, which could be susceptible to sulfotransferases .
- Solubility : The methoxy group in the acetamide side chain may improve aqueous solubility relative to the methyl group in the target compound.
Table 1: Structural and Functional Comparison
Pharmacopeial Analogs: Stereochemically Complex Acetamides ()
Compounds listed in the Pharmacopeial Forum (e.g., (R)- and (S)-stereoisomers of N-[(2S,4S,5S)-5-substituted hexan-2-yl]acetamides) exhibit distinct structural frameworks:
- Backbone Complexity: These analogs feature extended alkyl chains and tetrahydropyrimidinone rings, contrasting with the compact dihydropyridinone core of the target compound.
- Stereochemical Influence : The presence of multiple stereocenters in Pharmacopeial analogs suggests stringent requirements for target engagement, unlike the planar, rigid structure of the target compound .
Functional Implications :
- Pharmacokinetics : Bulkier backbones may reduce oral bioavailability but improve plasma protein binding.
Research Findings and Data Gaps
- Target Compound: No direct biological data is available in the provided evidence.
- Data Limitations : Absence of experimental LogP, IC₅₀ values, or solubility data in the evidence necessitates further empirical studies.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide (hereafter referred to as Compound A) is a dihydropyridine derivative that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in enzyme inhibition and therapeutic interventions.
Chemical Structure
The molecular structure of Compound A can be represented as follows:
This structure includes:
- A benzenesulfonyl group , which enhances solubility and biological activity.
- A dihydropyridine core , known for its role in calcium channel modulation.
- An acetylamide moiety , which can influence pharmacokinetic properties.
The biological activity of Compound A is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Compound A is hypothesized to exhibit similar inhibitory properties, potentially leading to therapeutic effects in conditions like diabetes and Alzheimer's disease .
- Receptor Modulation : The benzenesulfonyl group may interact with various receptors, modulating their activity and influencing downstream signaling pathways .
Biological Activity Studies
Research on the biological activity of Compound A has indicated several potential effects:
Enzyme Inhibition
| Enzyme | Activity Level | Reference |
|---|---|---|
| Acetylcholinesterase | Moderate | |
| α-Glucosidase | Significant |
These results suggest that Compound A could be beneficial in managing conditions related to these enzymes.
Antimicrobial Activity
Preliminary studies have indicated that similar dihydropyridine derivatives exhibit antimicrobial properties. While specific data for Compound A is limited, it is reasonable to investigate its potential against various bacterial strains.
Case Studies
- In Vitro Studies : In a study assessing the inhibitory effects on AChE, derivatives of dihydropyridine structures demonstrated IC50 values comparable to known inhibitors. Compound A's structure suggests it may possess similar or enhanced activity .
- Animal Models : Research involving animal models has shown that compounds with similar structures can reduce blood glucose levels by inhibiting α-glucosidase, suggesting a possible application for Compound A in diabetes management .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what are common yield optimization challenges?
A multi-step synthesis is typically employed, starting with functionalization of the dihydropyridinone core. Key steps include:
- Sulfonylation : Reacting 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-amine with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM, 0–5°C, 12 hrs) to install the benzenesulfonyl group .
- Acetamide coupling : Using 3-chloro-4-methylaniline and chloroacetyl chloride in a Schotten-Baumann reaction, followed by nucleophilic substitution with the sulfonylated pyridinone intermediate . Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of benzenesulfonyl chloride) and purification via silica gel chromatography (ethyl acetate/hexane gradient). Typical yields range from 40–60% after optimization .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR : 1H and 13C NMR confirm regiochemistry (e.g., dihydropyridinone ring protons at δ 5.8–6.2 ppm, benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% for biological assays) .
- HRMS : Electrospray ionization (ESI+) validates molecular weight (theoretical m/z 483.12 for C24H22ClN2O4S) .
Q. What are the dominant reactive sites for derivatization or functional group interconversion?
- Benzenesulfonyl group : Susceptible to nucleophilic aromatic substitution (e.g., replacing sulfonyl with amines under Pd catalysis) .
- Dihydropyridinone ring : The 2-oxo group participates in condensation reactions (e.g., forming hydrazones for bioactivity screening) .
- Acetamide linker : Hydrolysis under acidic conditions (HCl/EtOH, reflux) yields the carboxylic acid derivative for salt formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzenesulfonyl moiety’s role in biological activity?
- Comparative analogs : Synthesize derivatives with toluenesulfonyl, naphthalenesulfonyl, or sulfonamide-free groups.
- Assay panels : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. For example, benzenesulfonyl-containing analogs show 3–5× higher IC50 values compared to toluenesulfonyl variants in EGFR inhibition .
- Computational modeling : Molecular docking (AutoDock Vina) identifies sulfonyl interactions with hydrophobic kinase pockets (e.g., ΔG = -9.2 kcal/mol for benzenesulfonyl vs. -7.8 kcal/mol for methylsulfonyl) .
Q. What strategies resolve contradictions between in vitro potency and cellular activity in anticancer assays?
- Membrane permeability : Use PAMPA assays; logP values >3 often correlate with poor solubility. Introduce polar groups (e.g., morpholine) to balance lipophilicity .
- Efflux transporters : Test in Caco-2 cells with/without verapamil (P-gp inhibitor). A 10-fold increase in cellular uptake with verapamil suggests P-gp-mediated efflux .
- Metabolic stability : Incubate with liver microsomes; half-life <30 mins indicates rapid CYP450-mediated degradation. Stabilize via fluorination of the phenyl ring .
Q. How can photodegradation pathways be analyzed to improve formulation stability?
- Forced degradation studies : Expose to UV light (254 nm, 48 hrs) and monitor degradation via LC-MS. Major photoproducts include sulfonic acid derivatives (m/z 499.10) from C–S bond cleavage .
- Stabilization : Add antioxidants (0.01% BHT) or use amber glass vials. Nanoencapsulation (PLGA nanoparticles) reduces degradation by 70% .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Rodent PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. LC-MS/MS detects plasma concentrations (Cmax = 1.2 µg/mL at 2 hrs; t1/2 = 4.5 hrs) .
- Toxicity : 28-day repeated-dose study in mice (50 mg/kg/day). Monitor liver enzymes (ALT/AST); histopathology reveals mild hepatocyte vacuolation at high doses .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Method standardization : Use USP buffers (pH 1.2, 6.8, 7.4) with shake-flask/HPLC quantification. For example, solubility in pH 7.4 ranges from 12–15 µg/mL but drops to <2 µg/mL in pH 1.2 due to protonation of the acetamide .
- Impurity effects : Residual solvents (e.g., DMF) artificially inflate solubility. Purify via recrystallization (ethanol/water) before testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
